Cas no 2011081-06-2 (4-(methoxymethyl)oxolan-3-ol)

4-(Methoxymethyl)oxolan-3-ol is a versatile heterocyclic compound featuring a tetrahydrofuran core substituted with a methoxymethyl group at the 4-position and a hydroxyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both hydroxyl and methoxymethyl functionalities allows for selective derivatization, enabling applications in chiral synthesis and as a building block for complex molecules. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in multi-step synthetic routes. The compound is typically handled under inert atmospheres to preserve its integrity.
4-(methoxymethyl)oxolan-3-ol structure
4-(methoxymethyl)oxolan-3-ol structure
Product name:4-(methoxymethyl)oxolan-3-ol
CAS No:2011081-06-2
MF:C6H12O3
MW:132.157682418823
CID:5950372
PubChem ID:165603798

4-(methoxymethyl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(methoxymethyl)oxolan-3-ol
    • 2011081-06-2
    • SCHEMBL24615820
    • EN300-1635891
    • Inchi: 1S/C6H12O3/c1-8-2-5-3-9-4-6(5)7/h5-7H,2-4H2,1H3
    • InChI Key: JQAYHTGWMHAOMY-UHFFFAOYSA-N
    • SMILES: O1CC(C(COC)C1)O

Computed Properties

  • Exact Mass: 132.078644241g/mol
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 38.7Ų

4-(methoxymethyl)oxolan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1635891-2.5g
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
2.5g
$2408.0 2023-06-04
Enamine
EN300-1635891-0.05g
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
0.05g
$1032.0 2023-06-04
Enamine
EN300-1635891-0.25g
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
0.25g
$1131.0 2023-06-04
Enamine
EN300-1635891-2500mg
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
2500mg
$1650.0 2023-09-22
Enamine
EN300-1635891-250mg
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
250mg
$774.0 2023-09-22
Enamine
EN300-1635891-1000mg
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
1000mg
$842.0 2023-09-22
Enamine
EN300-1635891-500mg
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
500mg
$809.0 2023-09-22
Enamine
EN300-1635891-0.5g
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
0.5g
$1180.0 2023-06-04
Enamine
EN300-1635891-10.0g
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
10g
$5283.0 2023-06-04
Enamine
EN300-1635891-10000mg
4-(methoxymethyl)oxolan-3-ol
2011081-06-2
10000mg
$3622.0 2023-09-22

Additional information on 4-(methoxymethyl)oxolan-3-ol

Recent Advances in the Study of 4-(Methoxymethyl)oxolan-3-ol (CAS: 2011081-06-2) in Chemical Biology and Pharmaceutical Research

The compound 4-(methoxymethyl)oxolan-3-ol (CAS: 2011081-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 4-(methoxymethyl)oxolan-3-ol, with particular emphasis on its stereochemistry and functional group interactions. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and confirm its purity. These efforts have laid the groundwork for further exploration of its biological activities.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(methoxymethyl)oxolan-3-ol exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed significant activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions between 4-(methoxymethyl)oxolan-3-ol and its target proteins. These simulations have identified key amino acid residues involved in the binding process, which could inform the design of more potent derivatives. Such approaches highlight the compound's versatility and its potential for structure-activity relationship (SAR) studies.

Another area of interest is the compound's potential application in prodrug development. Due to its methoxymethyl group, 4-(methoxymethyl)oxolan-3-ol can serve as a prodrug moiety, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Recent patents have explored its use in improving the solubility and stability of poorly water-soluble drugs, which could address significant challenges in drug formulation.

Despite these promising findings, challenges remain in the clinical translation of 4-(methoxymethyl)oxolan-3-ol. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. Ongoing research is focusing on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in animal models of disease.

In conclusion, 4-(methoxymethyl)oxolan-3-ol represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd